molecular formula C20H15BrN2O4 B5098367 (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5098367
M. Wt: 427.2 g/mol
InChI Key: FJLCXQCBVUOSMC-RVDMUPIBSA-N
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Description

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a brominated benzylidene group with a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method starts with the preparation of the benzylidene intermediate, which is then reacted with a pyrimidine trione derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-2-10-27-17-9-8-13(12-16(17)21)11-15-18(24)22-20(26)23(19(15)25)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2,(H,22,24,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLCXQCBVUOSMC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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